molecular formula C12H36Cl6N6 B1337987 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride CAS No. 58105-91-2

1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride

Cat. No. B1337987
CAS RN: 58105-91-2
M. Wt: 477.2 g/mol
InChI Key: GYXOJYBVPYIMAW-UHFFFAOYSA-N
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Description

1,4,7,10,13,16-Hexaazacyclooctadecane hexahydrochloride is a macrocyclic compound that is part of a class of chemicals known as hexaazamacrocycles. These compounds are characterized by their ring structure that contains nitrogen atoms at specific intervals, which allows them to act as ligands and form complexes with various metal ions. The ability of these macrocycles to complex with metals has made them a subject of interest in coordination chemistry and various applications such as catalysis and material science .

Synthesis Analysis

The synthesis of hexaazamacrocycles and their derivatives has been explored in several studies. For instance, chromium(III) complexes of 1,4,7,10,13,16-hexaazacyclooctadecane have been prepared, and their structures were determined using single-crystal X-ray diffraction . Similarly, the synthesis of fluorescent derivatives of related macrocycles has been reported, which involves starting from a known compound and introducing functional groups that confer fluorescent properties . The synthesis of a dimeric hydroxobridged erbium(III) complex with hexaazacyclooctadecane also highlights the versatility of these macrocycles in forming varied complex structures .

Molecular Structure Analysis

The molecular structure of hexaazacyclooctadecane complexes has been elucidated using X-ray crystallography. For example, the chromium(III) complex of the macrocycle was found to crystallize in a specific space group and exhibit a rare facial isomer . The structure of a potassium perchlorotriphenylmethide complex with a related hexaoxacyclooctadecane was described as a separated ion pair, providing insights into the coordination environment of the macrocycle . The erbium(III) complex demonstrated a dinuclear structure with two erbium ions bridged by hydroxide ions, coordinated by the nitrogen atoms of the macrocycle .

Chemical Reactions Analysis

The chemical reactivity of hexaazacyclooctadecane and its derivatives has been studied in various contexts. The interaction of a hexamethyl derivative with iodine was investigated spectrophotometrically, revealing the formation of charge-transfer complexes and providing kinetic and thermodynamic parameters for the reaction . The complexation behavior with transition metals and the electrochemical response of a ferrocene-functionalized derivative was studied using potentiometric and electrochemical techniques . These studies demonstrate the macrocycle's ability to participate in electron-transfer reactions and form stable complexes with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexaazacyclooctadecane complexes are closely related to their structure and the nature of their interactions with other species. The crystal structure of a hexacyclen salt with nitrate and water showed strong hydrogen-bonding and ion-ion interactions, indicating the role of the macrocycle in anion complexation . Potentiometric and NMR studies on the protonation behavior of macrocyclic ligands provided insights into their basicity and the protonation patterns at different pH values . The electronic spectra and thermal decomposition behavior of complexes also shed light on the stability and electronic properties of these compounds .

Scientific Research Applications

Synthesis and Molecular Design

The synthesis and design of hexaazatriphenylene derivatives, a class of compounds related to hexaazacyclooctadecane, have been extensively studied. These compounds serve as basic scaffolds for larger N-substituted polyheterocyclic aromatics, demonstrating the importance of nitrogen-containing cyclic compounds in molecular design and self-organization. They find applications in semiconductors, sensors, optical chromophores, and energy storage materials due to their electron-deficient, planar, aromatic discotic systems which facilitate excellent π–π stacking ability (Segura et al., 2015).

Flame Retardancy and Dielectric Properties

Hexachlorocyclotriphosphazene compounds, related in structural complexity to hexaazacyclooctadecane, exhibit significant flame retardant and dielectric properties. The substitution of chlorine atoms in these compounds alters their chemical and physical properties, making them valuable for applications requiring low toxicity, less smoke production, and enhanced fire resistance. Additionally, these compounds show potential in electrical applications due to their dielectric properties, underlining the role of cyclic nitrogen-containing compounds in material science and safety technologies (Usri et al., 2021).

Therapeutic Radiopharmaceuticals

Cationic radionuclides, including those chelated with macrocyclic ligands similar in complexity to hexaazacyclooctadecane, have shown promise in targeted radionuclide therapy. These compounds are essential for developing radiopharmaceuticals for cancer therapy, demonstrating the importance of complex cyclic compounds in medicinal chemistry. The macrocyclic ligands like DOTA and DTPA, while not directly mentioned, are analogous in their ability to form stable complexes with radionuclides, suggesting potential research applications of hexaazacyclooctadecane derivatives in therapeutic radiopharmaceuticals (Egorova et al., 2019).

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

1,4,7,10,13,16-hexazacyclooctadecane;hexahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N6.6ClH/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;;;;;;/h13-18H,1-12H2;6*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXOJYBVPYIMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNCCNCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36Cl6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507632
Record name 1,4,7,10,13,16-Hexaazacyclooctadecane--hydrogen chloride (1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride

CAS RN

58105-91-2
Record name 1,4,7,10,13,16-Hexaazacyclooctadecane--hydrogen chloride (1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride
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